Bis(2-Hydroxyethyl)Sebacate

Beschreibung

Conceptual Framework of Bis(2-Hydroxyethyl)Sebacate within Dicarboxylic Acid-Diol Ester Chemistry

Bis(2-Hydroxyethyl)Sebacate is a diester synthesized from the esterification reaction between sebacic acid and two equivalents of ethylene (B1197577) glycol. This reaction is a classic example of condensation chemistry, where a molecule of water is eliminated for each ester linkage formed.

The fundamental reaction can be represented as:

Sebacic Acid + 2 Ethylene Glycol → Bis(2-Hydroxyethyl)Sebacate + 2 H₂O

This process falls under the broader category of dicarboxylic acid-diol ester chemistry, which is the cornerstone of polyester (B1180765) synthesis. libretexts.orgchemistrystudent.comonline-learning-college.com The resulting molecule, Bis(2-Hydroxyethyl)Sebacate, possesses two terminal hydroxyl groups, one at the end of each hydroxyethyl (B10761427) chain. This difunctionality is crucial as it allows the molecule to act as a monomer in subsequent polymerization reactions.

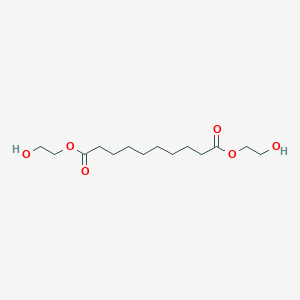

The structure of Bis(2-Hydroxyethyl)Sebacate consists of a central, flexible ten-carbon aliphatic chain from the sebacic acid, flanked by two ester groups, each connected to a 2-hydroxyethyl group.

| Property | Value |

| IUPAC Name | bis(2-hydroxyethyl) decanedioate |

| Molecular Formula | C₁₄H₂₆O₆ |

| Molecular Weight | 290.35 g/mol |

| Key Functional Groups | Ester, Hydroxyl |

Relevance of Long-Chain Aliphatic Diesters in Contemporary Polymer and Materials Science Research

Long-chain aliphatic diesters, including sebacates, are of significant interest in modern materials science due to the desirable properties they impart to polymers. The long aliphatic chain of sebacic acid provides flexibility, hydrophobicity, and a lower melting point in the resulting polymers. These characteristics are highly sought after for applications in biodegradable plastics, elastomers, and lubricants. researchgate.netrsc.org

For instance, polyesters synthesized from long-chain dicarboxylic acids like sebacic acid often exhibit enhanced biodegradability, making them attractive alternatives to conventional non-degradable plastics. researchgate.net The presence of ester linkages allows for hydrolytic or enzymatic degradation, breaking the polymer down into its constituent diol and dicarboxylic acid, which can be environmentally benign.

Furthermore, sebacate (B1225510) esters such as Bis(2-ethylhexyl) sebacate are widely used as plasticizers for polymers like PVC and in the formulation of synthetic lubricants for demanding applications in the aerospace and automotive industries. rsc.orgsigmaaldrich.comspecialchem.com This highlights the versatility and commercial importance of this class of compounds.

Overview of Hydroxyl-Functionalized Esters in Polycondensation Reactions and Advanced Material Development

Hydroxyl-functionalized esters, like Bis(2-Hydroxyethyl)Sebacate, are pivotal building blocks in the synthesis of polyesters through polycondensation. libretexts.org In this type of step-growth polymerization, the terminal hydroxyl groups of the diester monomer react with the carboxyl groups of a dicarboxylic acid (or a derivative like a diacyl chloride or another ester) to form a growing polymer chain. libretexts.orgdocbrown.info

The reaction is typically carried out at elevated temperatures and often under vacuum to facilitate the removal of the small molecule byproduct (e.g., water or methanol), which drives the reaction toward the formation of a high molecular weight polymer. libretexts.org The characteristics of the resulting polyester, such as its molecular weight, crystallinity, and mechanical properties, are directly influenced by the structure of the hydroxyl-functionalized ester and the other comonomers used.

A well-known analogue, Bis(2-Hydroxyethyl) terephthalate (B1205515) (BHET), is a key intermediate in the production and recycling of polyethylene (B3416737) terephthalate (PET). wikipedia.orggoogle.com This underscores the established role of hydroxyl-functionalized diesters in the large-scale production of commercially important polymers. The ability to precisely control the structure of these monomers allows for the rational design of advanced materials with tailored properties, such as thermoplastic elastomers and biodegradable copolyesters. researchgate.netresearchgate.net

Historical Context and Evolution of Sebacate Derivatives in Academic Investigations

The study of sebacic acid and its derivatives has a long history rooted in the investigation of natural products, as sebacic acid can be obtained from castor oil. The evolution of polymer chemistry in the 20th century brought sebacates to the forefront as valuable monomers for creating flexible polyesters and polyamides.

Early research focused on understanding the fundamental polycondensation reactions involving sebacic acid and various diols and diamines. This work laid the groundwork for the development of specialty polymers with unique properties. Over the decades, academic investigations have expanded to explore the use of sebacate esters in a variety of fields:

Biodegradable Polymers: With the growing demand for sustainable materials, research into sebacate-based polyesters has intensified, focusing on their synthesis, characterization, and degradation behavior. researchgate.net

Biomedical Applications: The biocompatibility of many sebacate polyesters has led to their investigation for use in drug delivery systems, tissue engineering scaffolds, and medical implants.

High-Performance Lubricants: The excellent thermal stability and low-temperature properties of certain sebacate esters have driven their study and application as synthetic lubricants. rsc.org

The continuous exploration of new synthetic routes, including enzymatic polymerization and catalyst-free melt condensation, reflects the ongoing academic interest in advancing the utility of sebacate derivatives. researchgate.net

Structure

3D Structure

Eigenschaften

CAS-Nummer |

17200-46-3 |

|---|---|

Molekularformel |

C14H26O6 |

Molekulargewicht |

290.35 g/mol |

IUPAC-Name |

bis(2-hydroxyethyl) decanedioate |

InChI |

InChI=1S/C14H26O6/c15-9-11-19-13(17)7-5-3-1-2-4-6-8-14(18)20-12-10-16/h15-16H,1-12H2 |

InChI-Schlüssel |

HPGPXNBJMFJCTM-UHFFFAOYSA-N |

SMILES |

C(CCCCC(=O)OCCO)CCCC(=O)OCCO |

Kanonische SMILES |

C(CCCCC(=O)OCCO)CCCC(=O)OCCO |

Synonyme |

Decanedioic acid bis(2-hydroxyethyl) ester |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathways for Bis 2 Hydroxyethyl Sebacate

Direct Esterification Approaches from Sebacic Acid and Ethylene (B1197577) Glycol

Direct esterification is a straightforward and common method for producing Bis(2-Hydroxyethyl)Sebacate. The reaction involves heating sebacic acid and ethylene glycol, typically in the presence of a catalyst, to form the diester and water as a byproduct. To drive the reaction towards completion, the water formed is continuously removed from the reaction mixture, often through azeotropic distillation or by applying a vacuum.

Reaction Scheme: HOOC-(CH₂)₈-COOH + 2 HO-CH₂-CH₂-OH ⇌ HO-CH₂-CH₂-OOC-(CH₂)₈-COO-CH₂-CH₂-OH + 2 H₂O

A variety of catalysts can be employed to accelerate the rate of direct esterification. These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

Brønsted Acids: Strong mineral acids like sulfuric acid and p-toluenesulfonic acid (PTSA) are effective and widely used catalysts. nih.gov However, their use can lead to challenges in separation, neutralization, and potential side reactions at high temperatures.

Lewis Acids: Titanate catalysts, such as tetrabutyl titanate and tetraisopropyl titanate, are commonly used in industrial polyesterification due to their high activity and lower corrosivity (B1173158) compared to strong acids. google.com They are effective in promoting esterification at elevated temperatures. researchgate.net

Solid Acid Catalysts: To overcome the separation issues associated with homogeneous catalysts, heterogeneous solid acid catalysts have been developed. These include ion-exchange resins (e.g., Amberlyst-15) and sulfated zirconia. They offer the significant advantage of being easily separable from the reaction mixture and can be recycled and reused.

Non-Catalytic Conditions: Esterification can also be performed without an external catalyst by using high temperatures (250-300°C) and pressures. rsc.org Under supercritical conditions of the alcohol, the reaction can proceed efficiently due to the enhanced solubility and reactivity of the reactants. researchgate.net

Table 1: Comparison of Catalyst Systems for Sebacic Acid Esterification

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Brønsted Acid | Sulfuric Acid, p-Toluenesulfonic Acid | 90-150°C | High reaction rates, low cost | Corrosive, difficult to separate, potential for side reactions |

| Lewis Acid | Tetrabutyl Titanate | 180-230°C | High activity, fewer side reactions than Brønsted acids | Can be sensitive to water, potential for product coloration |

| Solid Acid | Amberlyst-15, Sulfated Zirconia | 120-160°C | Easily separable, reusable, reduced corrosion | Lower activity compared to homogeneous catalysts, potential for pore diffusion limitations |

| Non-Catalytic | N/A | >250°C, High Pressure | No catalyst contamination, simplified purification | Requires high energy input, potential for thermal degradation |

The yield and purity of Bis(2-Hydroxyethyl)Sebacate are highly dependent on the careful control of several reaction parameters.

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as the formation of diethylene glycol from the self-etherification of ethylene glycol, or thermal degradation and discoloration of the product. researchgate.net Optimal temperatures for catalyzed reactions typically range from 130°C to 220°C. google.comacs.org

Pressure: The reaction is often carried out under reduced pressure or with a flow of inert gas to facilitate the removal of water, which shifts the equilibrium towards the product side. In non-catalytic supercritical processes, high pressures (e.g., 200 bar) are used to maintain the fluid in a supercritical state. researchgate.net

Stoichiometry: An excess of ethylene glycol is commonly used to shift the equilibrium towards the formation of the diester and to compensate for any glycol lost through evaporation or side reactions. Molar ratios of ethylene glycol to sebacic acid can range from 2:1 to as high as 10:1. tanta.edu.eg However, a very large excess can make the purification of the final product more difficult.

Solvent: While the reaction can be performed without a solvent (melt polycondensation), an inert solvent like toluene (B28343) or xylene can be used to form an azeotrope with water, aiding its removal. sciencemadness.org However, solvent-free synthesis is often preferred from a green chemistry perspective, as it reduces waste and avoids the need for solvent recovery. nih.gov

Transesterification Routes for Bis(2-Hydroxyethyl)Sebacate Formation

Transesterification is an alternative pathway where a pre-existing ester of sebacic acid, most commonly dimethyl sebacate (B1225510) or diethyl sebacate, reacts with ethylene glycol to form Bis(2-Hydroxyethyl)Sebacate and a volatile alcohol (methanol or ethanol) as a byproduct. researchgate.netatamanchemicals.com This method is particularly useful when high-purity dimethyl sebacate is readily available.

Reaction Scheme: CH₃OOC-(CH₂)₈-COOCH₃ + 2 HO-CH₂-CH₂-OH ⇌ HO-CH₂-CH₂-OOC-(CH₂)₈-COO-CH₂-CH₂-OH + 2 CH₃OH

The mechanism of transesterification is similar to direct esterification and is also typically catalyzed. The catalyst activates the carbonyl group of the starting ester, facilitating nucleophilic attack by ethylene glycol. A tetrahedral intermediate is formed, which then collapses, eliminating the smaller alcohol molecule (e.g., methanol). smolecule.com The continuous removal of this volatile alcohol is crucial for driving the reaction to completion. Catalysts for this process include metal acetates, metal alkoxides (e.g., calcium methoxide), and titanates. researchgate.netresearchgate.net

The purity of the raw materials is critical for achieving a high yield of a high-quality product in both direct esterification and transesterification.

Sebacic Acid: The primary source of sebacic acid is castor oil. acs.org The purity of the acid is important, as impurities can interfere with the reaction and affect the color and thermal stability of the final product.

Dimethyl Sebacate: For transesterification, the purity of the starting diester is paramount. Incomplete conversion or side products from its own synthesis can carry over into the final product. atamanchemicals.com

Ethylene Glycol: The presence of water in ethylene glycol can inhibit both direct esterification and transesterification reactions by favoring the reverse hydrolysis reaction. researchgate.net The formation of diethylene glycol as an impurity can also lead to the incorporation of unwanted ether linkages into the final product.

Table 2: Research Findings on Sebacate Ester Synthesis

| Reaction Type | Reactants | Catalyst | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Direct Esterification | Sebacic Acid + 2-Ethylhexanol | Non-Catalytic | 250-300 | Equilibrium conversion was achieved within one hour even under subcritical conditions. | rsc.org |

| Direct Esterification | Sebacic Acid + n-Butanol | Triethylamine-sulfuric(VI) acid | 90 | Achieved nearly 100% yield with a 4:1 alcohol to acid ratio in 2 hours. | nih.gov |

| Direct Esterification | Sebacic Acid + Methanol | Non-Catalytic (Supercritical) | 350 | A maximum diester yield of 87% was obtained at a 5:1 molar ratio. | researchgate.net |

| Transesterification | Dimethyl Sebacate + Neopentyl Glycol | Calcium Methoxide | Not specified | Successfully synthesized oligomeric esters for lubricant applications. | researchgate.net |

| Transesterification | Dimethyl Sebacate + Ethylene Glycol | Bismuth(III)n-hexanoate | Not specified | Yielded clean telechelic polyesters with ethylene glycol endgroups. | researchgate.net |

| Enzymatic Transesterification | Divinyl Sebacate + Ethylene Glycol | Candida antarctica Lipase (B570770) B (CAL-B) | Not specified | Successfully used in one-pot polycondensation to form polyester (B1180765) backbones. | beilstein-journals.org |

Novel and Sustainable Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for ester synthesis.

Enzymatic Catalysis: Lipases, such as immobilized Candida antarctica lipase B (Novozym® 435), have proven to be highly effective catalysts for the synthesis of sebacate esters. beilstein-journals.orgd-nb.info These enzymatic reactions are highly selective, operate under mild conditions (typically 40-80°C), and avoid the use of harsh or toxic metal catalysts. mdpi.com The reaction can often be performed in solvent-free systems, further enhancing its green credentials.

Solvent-Free Synthesis: Conducting the esterification or transesterification in the melt (i.e., without any solvent) is a key strategy for sustainable production. nih.gov This approach, often referred to as melt polycondensation when forming polymers, minimizes waste and eliminates the energy-intensive steps of solvent handling and recovery.

Renewable Feedstocks: The use of sebacic acid derived from castor oil already places the synthesis on a bio-based foundation. acs.org Coupling this with bio-derived ethylene glycol creates a pathway to a fully renewable monomer. Research into using renewable and biodegradable catalysts is also an active area.

These novel strategies aim to reduce the environmental footprint of chemical production by minimizing energy consumption, eliminating hazardous reagents and waste streams, and utilizing renewable resources. acs.org

Enzymatic Synthesis of Diesters with Hydroxyl Functionality

The use of enzymes, particularly lipases, in the synthesis of polyesters and diesters has become an attractive alternative to conventional chemical catalysis. researchgate.netuni-halle.de Enzymatic catalysis offers high selectivity, mild reaction conditions, and the avoidance of harsh chemicals, which is particularly advantageous for creating functionalized molecules like Bis(2-hydroxyethyl)sebacate.

Hydrolases, especially lipases like Candida antarctica lipase B (CALB), are highly effective for polyester synthesis through polycondensation or ring-opening polymerization. diva-portal.org In the context of synthesizing diesters with hydroxyl groups, enzymatic regioselectivity is a key advantage, as it can prevent unwanted reactions with the hydroxyl moieties. researchgate.net The synthesis generally involves the condensation reaction between a dicarboxylic acid (or its ester derivative) and a diol. beilstein-journals.org For Bis(2-hydroxyethyl)sebacate, this would involve the reaction of sebacic acid with an excess of ethylene glycol.

Research into the enzymatic synthesis of similar hydroxy-functional polyesters has demonstrated the feasibility of this approach. For instance, sorbitol-based polyesters have been successfully synthesized using CALB, yielding hydroxyl-functional materials suitable for applications like coatings. tue.nl The enzyme's ability to operate in anhydrous media allows it to catalyze the reverse reaction of hydrolysis, leading to ester formation. tue.nl A similar methodology has been successfully applied to the synthesis of bis(2-hydroxyethyl) 2-phenylsuccinate, achieving a 78% isolated yield. dntb.gov.ua

The general procedure for enzymatic polycondensation involves combining the diacid, diol, and the enzyme (often immobilized for stability and reusability) in a reaction vessel. acs.org The reaction may be carried out in bulk or in a green solvent, and often under vacuum to remove the water or alcohol byproduct, thereby driving the equilibrium towards product formation. beilstein-journals.org

Table 1: Key Parameters in Enzymatic Synthesis of Hydroxy-Functional Diesters

| Parameter | Description | Relevance to Bis(2-hydroxyethyl)sebacate Synthesis |

| Enzyme | Candida antarctica lipase B (CALB) is most commonly used due to its high efficiency and stability. diva-portal.orgtue.nl | CALB's regioselectivity can preserve the terminal hydroxyl groups of the ethylene glycol units. |

| Substrates | A dicarboxylic acid (sebacic acid) and a diol (ethylene glycol). Using a diester like dimethyl sebacate is also common. researchgate.net | The choice between the diacid or its ester can influence reaction conditions and byproducts (water vs. methanol). |

| Reaction Medium | Can be solvent-free (bulk) or use a green solvent like diphenyl ether. acs.orgresearchgate.net | A solvent-free system is preferred from a green chemistry perspective. |

| Temperature | Typically mild, ranging from 40°C to 90°C, depending on the specific substrates and enzyme stability. researchgate.netacs.org | Lower temperatures reduce energy consumption and minimize side reactions. |

| Byproduct Removal | Application of a vacuum is crucial to remove water or alcohol, shifting the reaction equilibrium to favor esterification. beilstein-journals.org | Efficient removal of byproducts is essential for achieving high conversion and molecular weight. |

Solvent-Free Synthesis Techniques for Enhanced Yields

Solvent-free synthesis, also known as neat or bulk synthesis, is a cornerstone of green chemistry that offers significant advantages, including reduced waste, lower costs, and simplified purification processes. rsc.orgacademie-sciences.fr For the production of diesters like Bis(2-hydroxyethyl)sebacate, solvent-free methods can lead to enhanced yields and process efficiency. rsc.orgnih.govrsc.org

One common solvent-free approach is the direct esterification of a carboxylic acid with an alcohol at elevated temperatures, often with a catalyst. orientjchem.org In the case of Bis(2-hydroxyethyl)sebacate, this involves reacting sebacic acid with ethylene glycol. The reaction is typically performed under an inert atmosphere and vacuum to facilitate the removal of water, which drives the reaction to completion. orientjchem.org

Another powerful solvent-free technique is the reaction of carboxylates with dihaloalkanes, which has been shown to produce symmetrical methylene (B1212753) diesters in high yields with short reaction times. nih.govrsc.org While not directly applicable to Bis(2-hydroxyethyl)sebacate synthesis using ethylene glycol, this highlights the effectiveness of solvent-free conditions for diester formation. The acylation of diols with acid anhydrides under solvent-free conditions using a reusable catalyst has also been demonstrated as a successful method for producing diesters. beilstein-journals.org

Microwave-assisted organic synthesis is another technique that couples well with solvent-free conditions, often leading to dramatic reductions in reaction time and increased yields. academie-sciences.fr This method is particularly effective for reactions involving polar mechanisms, making it potentially suitable for esterification. academie-sciences.fr

Table 2: Comparison of Synthesis Conditions for Diesters

| Method | Catalyst | Temperature | Reaction Time | Yield | Reference |

| Solvent-Free Esterification | p-Toluene sulfonic acid (PTSA) | 150°C | 6 hours | High | orientjchem.org |

| Solvent-Free/PTC | Phase Transfer Catalyst (PTC) | N/A | Short | High | nih.govrsc.org |

| Solvent-Free Acylation | Polymer-supported scandium triflate | 60°C | 12 hours | Good | beilstein-journals.org |

| Enzymatic (Solvent-Free) | Candida antarctica Lipase B (CALB) | ~85°C | 24 hours | High | acs.org |

The optimization of solvent-free reactions involves careful control of parameters such as the molar ratio of reactants, reaction temperature, and time to maximize product yield and minimize side products. orientjchem.org For instance, in the synthesis of an aliphatic polyester from a castor oil derivative, a mole ratio of 1.0:1.2 (acid to glycol) at 150°C for 6 hours was found to be optimal. orientjchem.org

Green Chemistry Principles in Bis(2-Hydroxyethyl)Sebacate Production

The production of Bis(2-hydroxyethyl)sebacate can be aligned with the 12 principles of green chemistry to minimize its environmental impact. royalsocietypublishing.orgrsc.org This involves a holistic approach to the entire lifecycle of the chemical, from raw material sourcing to the final product design.

Prevention of Waste : The most significant application of this principle is the use of solvent-free synthesis techniques, which eliminates the need for solvent purchase, purification, and disposal, thereby preventing a major source of chemical waste. rsc.orgroyalsocietypublishing.org

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Enzymatic and direct esterification methods can have high atom economy, with water or a small alcohol being the only byproduct.

Use of Renewable Feedstocks : A key aspect of greening the synthesis of Bis(2-hydroxyethyl)sebacate is the use of bio-based raw materials. acs.org Sebacic acid can be derived from castor oil, a renewable resource. orientjchem.org Ethylene glycol can also be produced from bio-ethanol. This reduces the reliance on fossil fuels. rsc.org

Use of Catalysis : Both enzymatic and chemical catalysts are employed to increase reaction efficiency. rsc.org Enzymes like CALB are biodegradable and operate under mild conditions. researchgate.net Heterogeneous chemical catalysts or polymer-supported catalysts are preferred as they can be easily separated from the reaction mixture and reused, reducing waste. beilstein-journals.org

Safer Solvents and Auxiliaries : The ideal scenario is to eliminate solvents altogether. academie-sciences.fr When a solvent is necessary, green alternatives like diphenyl ether or ionic liquids may be considered, although their "greenness" requires careful evaluation. researchgate.netrsc.org

Energy Efficiency : Conducting reactions at ambient or moderately elevated temperatures, as seen in many enzymatic and some solvent-free catalytic processes, reduces energy consumption compared to high-temperature conventional synthesis. acs.orgbeilstein-journals.org Microwave-assisted synthesis can also be more energy-efficient by rapidly heating the reactants directly. academie-sciences.fr

Design for Degradation : Bis(2-hydroxyethyl)sebacate, as a component of aliphatic polyesters, is expected to be biodegradable. orientjchem.org Designing chemicals that break down into innocuous products after their intended use is a fundamental goal of green chemistry. royalsocietypublishing.org

By integrating these principles, the synthesis of Bis(2-hydroxyethyl)sebacate can be shifted towards a more sustainable and environmentally benign process. The combination of renewable feedstocks with solvent-free, catalytically efficient methods represents the state-of-the-art in green chemical production. acs.orgorientjchem.org

Polymerization and Oligomerization Phenomena Involving Bis 2 Hydroxyethyl Sebacate

Polycondensation Pathways Utilizing Bis(2-Hydroxyethyl)Sebacate as a Diol Monomer

Bis(2-Hydroxyethyl)Sebacate serves as a classic A-A type monomer, where the two terminal hydroxyl groups are the reactive sites for step-growth polymerization. Its long, flexible C10 aliphatic chain derived from sebacic acid imparts specific properties, such as hydrophobicity and flexibility, to the resulting polymers.

Synthesis of Linear Polyesters and Poly(ester-amides)

The synthesis of linear polyesters using Bis(2-Hydroxyethyl)Sebacate typically involves a polycondensation reaction with a dicarboxylic acid or its derivative, such as a diester or an acid chloride. When reacted with a dicarboxylic acid like adipic acid or terephthalic acid, a linear polyester (B1180765) is formed with the elimination of water. This process is often catalyzed by metal compounds, such as titanium or tin-based catalysts, and driven to completion by the removal of the condensation byproduct under high temperature and vacuum. rsc.org

Poly(ester-amides) (PEAs) are a class of polymers that incorporate both ester and amide linkages in their backbone, combining the properties of polyesters and polyamides. upc.edu One route to synthesize PEAs using Bis(2-Hydroxyethyl)Sebacate is to react it with monomers containing amide functionalities. For instance, polycondensation with a diamide-diester can yield a PEA. upc.edu Another approach involves the reaction with amino acids or diamines in conjunction with dicarboxylic acids. rsc.org For example, a PEA can be synthesized through the melt polycondensation of Bis(2-Hydroxyethyl)Sebacate, a dicarboxylic acid, and a diamine. The resulting polymers exhibit properties influenced by the strong intermolecular hydrogen bonding from the amide groups. upc.edu Research has been conducted on the kinetics of polycondensation with amide interchange reactions using N,N′-bis(2-aminoethyl)sebacamide and bis(2-hydroxyethyl) sebacate (B1225510). researchgate.net

Copolymerization Strategies for Tailored Polymer Architectures (e.g., aliphatic-aromatic copolyesters)

Copolymerization is a powerful strategy to tailor the properties of polymers. By incorporating different types of monomers into the polymer chain, characteristics such as thermal stability, mechanical strength, and biodegradability can be precisely controlled. kaist.ac.kr A significant area of research is the synthesis of aliphatic-aromatic copolyesters, which blend the flexibility and biodegradability of aliphatic chains with the rigidity and high thermal stability of aromatic rings. researchgate.net

In this context, Bis(2-Hydroxyethyl)Sebacate can be copolymerized with an aromatic dicarboxylic acid, like terephthalic acid or its derivative dimethyl terephthalate (B1205515), to produce poly(alkylene-co-aromatic) copolyesters. acs.org These reactions are typically performed via a two-step melt polycondensation process. kaist.ac.krresearchgate.net The resulting random copolymers can exhibit excellent elastic properties, with tensile strengths up to 27 MPa and elongations at break approaching 700%, along with high optical transparency. kaist.ac.kr The inclusion of the rigid aromatic units disrupts the crystallinity of the aliphatic polyester segments, often leading to materials with a lower melting point but an increased glass transition temperature (Tg) and improved mechanical properties compared to the pure aliphatic polyester. researchgate.net

Influence of Monomer Purity and Stoichiometry on Polymer Molecular Weight and Structure

In step-growth polycondensation, achieving a high molecular weight is critically dependent on both the purity of the monomers and the precise control of their stoichiometric ratio. rsc.org The Carothers equation predicts that even a small deviation from a perfect 1:1 molar ratio of reactive groups (e.g., hydroxyl to carboxyl groups) or the presence of monofunctional impurities will severely limit the achievable degree of polymerization and, consequently, the molecular weight of the final polymer. google.com

For materials to possess useful mechanical properties, polyester molecular weights typically need to be in the range of 10,000 to 50,000 g/mol . rsc.org This requires monomers with very high purity, often exceeding 99%. rsc.org Impurities can terminate growing polymer chains, leading to lower molecular weight and broader polydispersity.

Conversely, a deliberate stoichiometric imbalance can be used as a tool to control the molecular weight and the nature of the polymer end-groups. google.com By using a slight excess of the diol (Bis(2-Hydroxyethyl)Sebacate), the resulting polyester chains will be terminated with hydroxyl groups. This technique is useful for producing pre-polymers or oligomers that are intended for subsequent reactions, such as chain extension or crosslinking. google.com

Table 1: Factors Influencing Polymer Structure in Polycondensation

| Parameter | Effect on Polymer Chain | Rationale |

|---|---|---|

| High Monomer Purity (>99%) | Enables high molecular weight. rsc.org | Minimizes chain-terminating side reactions. |

| Exact Stoichiometry (1:1 ratio) | Maximizes molecular weight. google.com | Ensures that chain growth can proceed to high conversion as predicted by the Carothers equation. |

| Stoichiometric Imbalance | Limits and controls molecular weight; determines end-group functionality. google.com | The monomer in excess will terminate the chains, allowing for the synthesis of controlled-length oligomers. |

| Reaction Temperature & Vacuum | Drives the reaction to completion, increasing molecular weight. mdpi.com | Facilitates the removal of condensation byproducts (e.g., water), shifting the equilibrium towards polymer formation. |

Crosslinking Mechanisms and Networks Derived from Bis(2-Hydroxyethyl)Sebacate

Linear or branched polyesters derived from Bis(2-Hydroxyethyl)Sebacate can be transformed into three-dimensional networks through crosslinking. This process converts thermoplastic materials into thermosets or elastomers, which are characterized by their insolubility and infusibility.

Investigation of Crosslinking Agents and Catalysts

A variety of chemical strategies can be employed to crosslink polyester chains. The choice of crosslinking agent and catalyst depends on the desired network properties and the specific functionalities present in the pre-polymer.

Polyfunctional Monomers : One common method is to include a monomer with more than two functional groups during the initial polymerization. For example, citric acid or glycerol (B35011) can be added to the reaction mixture of Bis(2-Hydroxyethyl)Sebacate and a dicarboxylic acid. researchgate.netcore.ac.uk These polyfunctional monomers act as branching points, which ultimately connect different polymer chains together into a network.

Diisocyanates : Pre-polymers with terminal hydroxyl groups, synthesized using an excess of Bis(2-Hydroxyethyl)Sebacate, can be effectively crosslinked using diisocyanates like hexamethylene diisocyanate (HDI). qub.ac.uk The reaction between the hydroxyl end-groups of the polyester and the isocyanate groups forms urethane (B1682113) linkages, creating a poly(ester-urethane) network. qub.ac.uk

Vinyl Group Polymerization : Another strategy involves functionalizing the polyester pre-polymer with reactive double bonds, for example, by reacting it with acryloyl chloride. The resulting acrylated pre-polymer can then be crosslinked via free-radical polymerization, often initiated by UV light in the presence of a photoinitiator. google.com This allows for rapid curing at ambient temperatures.

Catalysts : The catalysts used for crosslinking reactions are specific to the chemistry involved. Organotin compounds, such as tin(II) octoate, are widely used for promoting urethane linkage formation. qub.ac.uk For free-radical polymerization, photoinitiators like 2,2-dimethoxy-2-phenyl-acetophenone are common. google.com Guanidine-based compounds can also serve as efficient and less toxic catalysts for certain crosslinking reactions. google.com

Kinetic Studies of Crosslinking Reactions

The crosslinking of polyesters derived from Bis(2-Hydroxyethyl)Sebacate is a critical step in the formation of three-dimensional polymer networks, which significantly influences the final material's mechanical and thermal properties. While specific kinetic studies exclusively focused on the crosslinking of neat Bis(2-Hydroxyethyl)Sebacate are not extensively detailed in the public domain, the kinetics can be understood by examining studies of similar polyesterification reactions involving sebacic acid and various diols. The principles governing these reactions are broadly applicable.

The polyesterification between a dicarboxylic acid, such as sebacic acid, and a diol, like the hydroxyethyl (B10761427) groups in Bis(2-Hydroxyethyl)Sebacate, is typically a step-growth polymerization. The reaction rate is influenced by several factors including temperature, the presence and type of catalyst, and the concentration of the reactive groups (carboxyl and hydroxyl).

In the absence of an external catalyst, the reaction is often found to be self-catalyzed by the carboxylic acid groups of the sebacic acid monomer. jst.go.jp The reaction order can be complex, but it is frequently modeled as a third-order reaction under such conditions. A kinetic equation for the polyesterification of 2,2-dimethyl-1,3-propanediol with various dibasic acids, including sebacic acid, was established and found to be applicable up to high conversions. jst.go.jp The reactivity of sebacic acid was noted to be comparable to adipic acid in these reactions. jst.go.jp The activation energies for these non-catalyzed polyesterifications are generally in a similar range, suggesting a common reaction mechanism. jst.go.jp

The introduction of a catalyst significantly accelerates the crosslinking reaction. Common catalysts for polyesterification include organometallic compounds, such as titanium tetrabutoxide, and acid catalysts like p-toluenesulfonic acid (PTSA). jocpr.commdpi.com The kinetics in the presence of a catalyst typically follow a different model, often approaching second-order kinetics.

Enzymatic catalysis, for instance using Candida antarctica lipase (B570770) B (CALB), presents a milder and more selective alternative for polyester synthesis. nih.govresearchgate.netacs.org Kinetic studies of the enzymatic polycondensation of sebacic acid and glycerol have shown that the reaction rate is proportional to the amount of enzyme used. nih.govacs.org The apparent activation energy for such enzymatic polymerizations is generally lower than for thermal, non-catalyzed reactions. acs.org For instance, in the CALB-catalyzed polycondensation of glycerol and sebacic acid in acetone, an apparent activation energy of 32 kJ mol⁻¹ was estimated. acs.org

The table below summarizes kinetic parameters from studies of analogous polyesterification reactions, which can provide insights into the crosslinking of Bis(2-Hydroxyethyl)Sebacate systems.

| Reactants | Catalyst | Temperature (°C) | Activation Energy (kJ/mol) | Key Findings |

| 2,2-dimethyl-1,3-propanediol and Sebacic Acid | None (self-catalyzed) | Not specified | ~63 (15 kcal/mol) jst.go.jp | The reaction follows general acid catalysis by the dibasic acid itself. jst.go.jp |

| Glycerol and Sebacic Acid | Candida antarctica lipase B (CALB) | 30-50 | 32 acs.org | The reaction rate increases with temperature and enzyme concentration. nih.govacs.org |

| Citric Acid and 1,3-Propanediol | p-Toluenesulfonic acid (PTSA) | 120, 135, 150 | Not specified | The kinetics were modeled based on the non-equivalence of the carboxyl groups in citric acid. mdpi.com |

Role of Bis(2-Hydroxyethyl)Sebacate in Oligomer Formation and Polymer Precursors

Bis(2-Hydroxyethyl)Sebacate serves as a fundamental building block, or monomer, for the synthesis of oligomers and as a precursor for higher molecular weight polyesters. Its bifunctional nature, with two hydroxyl groups at the termini, allows it to react with dicarboxylic acids or their derivatives to form linear or branched oligoesters. These oligomers are often intermediate products that can be further reacted or "chain-extended" to produce high molecular weight polymers.

The synthesis of oligomers from sebacic acid and diols like ethylene (B1197577) glycol (which is structurally related to the hydroxyethyl groups of Bis(2-Hydroxyethyl)Sebacate) is commonly achieved through melt polycondensation. jocpr.comgoogle.com This process typically involves heating the monomers at elevated temperatures, often in the presence of a catalyst, while removing the condensation byproduct, which is usually water. jocpr.comgoogle.com The reaction conditions, such as temperature, time, and the molar ratio of the reactants, can be controlled to tailor the average molecular weight and the properties of the resulting oligomers. google.com For example, oligomers with an average molecular weight of around 400-500 Da have been produced from sebacic acid and ethylene glycol. google.com

These sebacate-based oligomers are valuable as polymer precursors. They can be synthesized to have specific end-groups, such as hydroxyl or carboxyl groups, which allows for subsequent polymerization reactions. For instance, hydroxyl-terminated oligomers can be reacted with diisocyanates to form poly(ester-urethane)s or with additional dicarboxylic acids to increase the polyester chain length. The controlled synthesis of these oligomers is a key strategy for producing polymers with desired properties. rsc.org

Enzymatic synthesis is also a viable route for producing sebacate-based oligomers and polymer precursors under milder conditions. researchgate.net Lipase-catalyzed alcoholysis of dimethyl sebacate with diols has been shown to produce oligomeric esters with high yields. researchgate.net This method offers the advantage of producing products that are nearly free of catalyst residues. researchgate.net

The table below provides examples of the synthesis of sebacate-based oligomers and polymers, illustrating the role of the sebacic acid and diol monomers as precursors.

| Monomers | Synthesis Method | Catalyst | Reaction Temperature (°C) | Resulting Product | Reference |

| Sebacic Acid, Ethylene Glycol | Melt Polycondensation | Titanium Tetrabutoxide | 190 | Poly(Ethylene Sebacate) oligomers | jocpr.com |

| Sebacic Acid, 1,3-Propanediol | Melt Polycondensation | Titanium Tetrabutoxide | 190 | Poly(Propylene Sebacate) oligomers | jocpr.com |

| Dimethyl Sebacate, Neopentyl Glycol, 2-Ethylhexanol | Alcoholysis | Calcium Methoxide | High Temperature | Oligomeric Sebacates | researchgate.net |

| Dimethyl Sebacate, Neopentyl Glycol, 2-Ethylhexanol | Enzymatic Alcoholysis | Lipozyme IM | Mild Conditions | Oligomeric Sebacates | researchgate.net |

| Sebacic Acid, Ethylene Glycol, 2,5-Furandicarboxylic Acid | Melt Polycondensation | Tetrabutyl Titanate | 190-230 | Poly(ethylene sebacate-co-ethylene 2,5-furandicarboxylate) | rsc.org |

The versatility of Bis(2-Hydroxyethyl)Sebacate and its parent monomers, sebacic acid and ethylene glycol, in forming a variety of oligomers and polymer precursors underscores their importance in the field of biodegradable polymers. The ability to control the structure and molecular weight of these precursors is essential for the development of materials with tailored properties for a wide range of applications.

Degradation Mechanisms and Environmental Fate of Bis 2 Hydroxyethyl Sebacate and Its Polymeric Derivatives

Hydrolytic Degradation Pathways of Ester Linkages

Hydrolysis is a fundamental chemical degradation process for polyesters, including those derived from sebacic acid. acs.org This pathway involves the cleavage of the ester bonds that form the backbone of the molecule or its polymeric derivatives upon reaction with water. The process results in the scission of the polymer chains, leading to a reduction in molecular weight and the eventual release of the constituent monomers. For polymers like poly(ethylene sebacate), this chemical degradation can occur via bulk erosion, where water penetrates the entire material leading to mass loss throughout, or surface erosion, which is confined to the specimen surface. acs.org

The rate of hydrolytic degradation of polyesters is significantly influenced by environmental conditions, particularly pH and temperature. acs.org Both acidic and basic conditions can catalyze the hydrolysis of ester bonds, generally leading to more rapid degradation compared to neutral pH. acs.org Studies on various polyesters have shown that degradation is often faster in highly basic media than in highly acidic ones. acs.org

Temperature plays a crucial role, with elevated temperatures accelerating the rate of hydrolysis. mdpi.com For many aliphatic polyesters, the degradation rate shows a strong dependency on temperature, especially around the polymer's glass transition temperature. Below this temperature, molecular movement is restricted, which can limit the rate of hydrolysis. mdpi.com

Table 1: Influence of pH and Temperature on Polyester (B1180765) Hydrolysis

| Parameter | Condition | Effect on Hydrolysis Rate | Mechanism |

|---|---|---|---|

| pH | Acidic (e.g., pH < 3) | Accelerated | Specific acid catalysis of the ester linkage. |

| Neutral (e.g., pH ~7) | Baseline Rate | Uncatalyzed reaction with water. | |

| Alkaline (e.g., pH > 8) | Significantly Accelerated | Base-catalyzed saponification of the ester linkage. | |

| Temperature | Low Temperature (e.g., < 25°C) | Slow | Reduced kinetic energy of reacting molecules. |

| High Temperature (e.g., > 50°C) | Accelerated | Increased kinetic energy overcomes the activation energy for hydrolysis. |

The complete hydrolytic degradation of Bis(2-Hydroxyethyl)Sebacate or its corresponding polymer, poly(ethylene sebacate), results in the breakdown of the ester into its fundamental building blocks. The cleavage of the two ester bonds liberates the dicarboxylic acid and the diol from which it was synthesized. Therefore, the primary degradation products identified from this process are sebacic acid and ethylene (B1197577) glycol . This is consistent with the degradation pathways of other polyesters, where hydrolysis yields the parent monomeric units. For example, the degradation of the structurally similar compound bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) yields terephthalic acid and ethylene glycol. nih.govdntb.gov.ua

Enzymatic Degradation Studies

In biological environments, the degradation of sebacate-based esters and polyesters is significantly mediated by enzymes. nih.gov Various microorganisms produce hydrolytic enzymes that can recognize and break down ester bonds. This biological pathway is often more efficient than abiotic hydrolysis under physiological conditions. Enzymes such as esterases, lipases, and cutinases have been widely investigated for their ability to catalyze the hydrolysis of aliphatic polyesters. mdpi.com

Microbial degradation is a key process in the environmental fate of polyesters. Bacteria and fungi can secrete extracellular enzymes, such as carboxylesterases, that act on the surface of the material. nih.gov These enzymes catalyze the cleavage of ester bonds, breaking down large polymer chains into smaller, water-soluble oligomers and, ultimately, monomers. mdpi.com These smaller molecules can then be transported into the microbial cell and used as a source of carbon and energy. dtu.dk The process of enzymatic degradation is influenced by the chemical structure and physical properties of the polymer, such as its crystallinity. mdpi.com Studies on compounds structurally similar to Bis(2-Hydroxyethyl)Sebacate, such as bis(2-hydroxyethyl) terephthalate (BHET), have identified bacterial strains capable of utilizing the compound as a growth substrate. For instance, Enterobacter sp. HY1 was found to degrade BHET by first converting it to its monoester derivative and subsequently to the parent acid. dntb.gov.ua

Research has focused on identifying and characterizing specific enzymes that are efficient in degrading polyesters. While enzymes with absolute specificity for sebacate (B1225510) esters are a subject of ongoing research, the broader class of carboxylesterases (EC 3.1.1.1) is known to be effective. nih.gov The characterization of these enzymes typically involves determining their molecular mass, optimal pH and temperature, and substrate specificity.

For example, a carboxylesterase designated EaEst2, isolated from the bacterium Exiguobacterium antarcticum, was shown to have degradation activity towards BHET, a compound analogous to Bis(2-Hydroxyethyl)Sebacate. nih.govnih.gov Characterization of this enzyme revealed it belongs to Family XIII of carboxylesterases, has an optimal pH of 7.0, and loses activity at temperatures above 50°C. nih.gov Such studies provide a framework for understanding the types of enzymes that can act on sebacate esters and the conditions under which they are most active.

Table 2: Example Characteristics of a Carboxylesterase (EaEst2) Active on a Similar Ester Substrate (BHET)

| Property | Characteristic | Reference |

|---|---|---|

| Source Organism | Exiguobacterium antarcticum | nih.gov |

| Enzyme Class | Carboxylesterase (Family XIII) | nih.gov |

| Substrate Activity | Degrades bis(2-hydroxyethyl) terephthalate (BHET) to mono(2-hydroxyethyl) terephthalate (MHET) | nih.govresearchgate.net |

| Optimal pH | 7.0 | nih.gov |

| Optimal Temperature | Loses activity above 50°C | nih.gov |

Oxidative Degradation Phenomena

In addition to hydrolysis and enzymatic action, oxidative degradation can contribute to the breakdown of sebacate-based polyesters. This process typically involves the reaction of the polymer with oxygen or other oxidizing agents, often mediated by factors like heat, UV radiation, or the presence of metal ions. Oxidative degradation can proceed via free-radical mechanisms, which can lead to chain scission and cross-linking within the polymer matrix. nih.gov

Mechanisms of Photo-oxidative Degradation (relevant for sebacate-based stabilizers)

The photo-oxidative degradation of bis(2-hydroxyethyl)sebacate and its polymeric derivatives, like other aliphatic polyesters, is initiated by the absorption of ultraviolet (UV) radiation. This process is particularly relevant when these compounds are used as plasticizers or stabilizers in materials exposed to sunlight. The fundamental mechanism involves the formation of free radicals on the polymer backbone. acs.org

The initial step is typically a hydrogen abstraction from the polymer chain, creating a macroradical. This radical rapidly reacts with atmospheric oxygen to form a peroxy radical. The peroxy radical can then abstract a hydrogen atom from another part of the polymer chain or another molecule, leading to the formation of a hydroperoxide and another macroradical, thus propagating a chain reaction. acs.org

Hydroperoxides are unstable and can decompose, either thermally or photochemically, into alkoxy and hydroxyl radicals. These highly reactive species can initiate further degradation pathways, leading to chain scission, which reduces the molecular weight of the polymer and alters its physical properties. The photooxidation of polyether-based polymers, for instance, generates high concentrations of hydroperoxides, which are key intermediates in the degradation cascade. acs.org The degradation process is often monitored by observing the formation of carbonyl groups using techniques like Fourier-transformed infrared (FTIR) spectroscopy. nih.gov

The primary products resulting from the photo-oxidative degradation of aliphatic esters like bis(2-hydroxyethyl)sebacate include a variety of smaller, oxygenated molecules. These can include aldehydes, ketones, and carboxylic acids, formed from the cleavage of the ester bonds and the oxidation of the aliphatic chains.

Table 1: Key Stages in the Photo-oxidative Degradation of Aliphatic Polyesters

| Stage | Description | Key Intermediates/Products |

| Initiation | Absorption of UV radiation leads to the formation of free radicals on the polymer chain. | Macroradicals (P•) |

| Propagation | Radicals react with oxygen to form peroxy radicals, which then form hydroperoxides. | Peroxy radicals (POO•), Hydroperoxides (POOH) |

| Chain Scission | Decomposition of unstable hydroperoxides into reactive alkoxy and hydroxyl radicals. | Alkoxy radicals (PO•), Hydroxyl radicals (•OH) |

| Termination | Radicals combine to form stable, non-radical products. | Cross-linked polymers, smaller oxygenated molecules |

Thermal Degradation Pathways and By-products

The thermal degradation of bis(2-hydroxyethyl)sebacate and related aliphatic polyesters typically occurs at elevated temperatures, generally starting around 275°C. nih.gov The primary mechanism for the thermal decomposition of aliphatic polyesters is random scission of the ester linkages through a process known as ester pyrolysis. nih.gov

For polyesters that have a β-hydrogen atom in the diol portion of the ester, which is the case for bis(2-hydroxyethyl)sebacate, the degradation often follows a classical cyclic mechanism. nih.gov This involves a non-radical, intramolecular elimination reaction (β-scission), leading to the formation of a carboxylic acid end-group and a vinyl ester end-group. The stability of the polyester can be influenced by the chain length of both the acid and glycol components. nih.gov

Secondary reactions can also occur, which are dependent on the nature of the end groups formed during the primary scission. For example, vinyl ester groups can further break down to yield aldehydes, such as acetaldehyde. nih.gov Other secondary reactions may include decarboxylation and anhydride (B1165640) formation. nih.gov A study on a polyesteramide derived from sebacic acid identified two main stages of thermal degradation: the first, around 380°C, was attributed to the degradation of the polyester segments, and the second, at a higher temperature, was related to the amide segments. nih.gov

Table 2: Thermal Degradation Characteristics of Aliphatic Polyesters

| Polymer Type | Onset Degradation Temperature (°C) | Primary Mechanism | Major By-products |

| Aliphatic Polyesters (general) | ~275 - 300 | Random ester bond scission (pyrolysis) | Carboxylic acids, Olefins, Carbon dioxide |

| Polyesteramide (from Sebacic Acid) | ~380 (Polyester part) | Ester bond cleavage | Products from β-hydrogen transfer rearrangement |

| Poly(ethylene terephthalate) (for comparison) | Complex, multi-step | Ester bond scission, secondary reactions | Acetaldehyde, Carbon dioxide, Vinyl esters |

Environmental Persistence and Biodegradation Potential in Natural Environments (e.g., soil, aquatic systems)

Bis(2-hydroxyethyl)sebacate, as an aliphatic ester, is expected to be biodegradable in natural environments like soil and aquatic systems. The primary mechanism of biodegradation is the enzymatic hydrolysis of the ester bonds by microorganisms. mdpi.comresearchgate.net While direct studies on bis(2-hydroxyethyl)sebacate are limited, extensive research on similar compounds, such as phthalate (B1215562) esters and bis(2-hydroxyethyl) terephthalate (BHET), provides a strong basis for predicting its environmental fate. nih.govresearchgate.net

The biodegradation process is expected to occur in a stepwise manner. The first step involves the hydrolysis of one of the ester linkages, catalyzed by esterase enzymes, to produce mono(2-hydroxyethyl)sebacate and ethylene glycol . The monoester is then further hydrolyzed to sebacic acid and another molecule of ethylene glycol. Both sebacic acid and ethylene glycol are compounds that can be readily utilized by a wide range of microorganisms as carbon and energy sources, leading to their ultimate mineralization to carbon dioxide and water under aerobic conditions. nih.govresearchgate.net

For instance, studies on the biodegradation of BHET, a structurally similar compound, have shown that it is first converted to mono-(2-hydroxyethyl) terephthalate (MHET) and then to terephthalic acid. nih.govresearchgate.net A bacterial strain, Enterobacter sp. HY1, was found to degrade BHET with a half-life of 70.20 hours at an initial concentration of 1,000 mg/L. nih.gov The biodegradability of esters is influenced by factors such as the length of the alkyl chains and their solubility in water.

Assessment of Metabolites and their Environmental Impact

The assessment of metabolites is crucial for understanding the complete environmental impact of a chemical. Based on the predicted biodegradation pathway of bis(2-hydroxyethyl)sebacate, the primary metabolites are sebacic acid, ethylene glycol, and the intermediate mono(2-hydroxyethyl)sebacate.

Sebacic Acid: This is a naturally occurring dicarboxylic acid. It is generally considered to be of low toxicity and is readily biodegradable in the environment. It is not expected to persist or bioaccumulate.

Ethylene Glycol: This is a high-production-volume chemical that is also readily biodegradable in both soil and water. While it can be toxic to aquatic life and mammals at high concentrations, its rapid degradation mitigates the risk of long-term environmental impact at typical environmental concentrations.

Mono(2-hydroxyethyl)sebacate: As an intermediate metabolite, its environmental concentration is expected to be transient and low. Like the parent compound, it is susceptible to further enzymatic hydrolysis.

Studies on the metabolites of other plasticizers, such as phthalates, have shown that some breakdown products can be more persistent or toxic than the parent compound. However, the expected metabolites of bis(2-hydroxyethyl)sebacate are not known to be of significant environmental concern, suggesting that the biodegradation of this compound is a detoxification process.

Table 3: Predicted Metabolites of Bis(2-Hydroxyethyl)Sebacate and Their Environmental Profile

| Metabolite | Chemical Formula | Expected Environmental Fate | Potential Impact |

| Mono(2-hydroxyethyl)sebacate | C12H22O5 | Transient intermediate, readily biodegradable | Low |

| Sebacic Acid | C10H18O4 | Readily biodegradable, low toxicity | Low |

| Ethylene Glycol | C2H6O2 | Readily biodegradable, potential for toxicity at high concentrations | Low at typical environmental concentrations |

Modeling and Prediction of Environmental Fate

In the absence of extensive experimental data, the environmental fate of bis(2-hydroxyethyl)sebacate can be predicted using various computational models. These models use the chemical's physicochemical properties to estimate its distribution and persistence in the environment.

Quantitative Structure-Activity Relationship (QSAR) models and Structure-Biodegradation Relationship (SBR) models are used to predict biodegradability based on the chemical's molecular structure. acs.org These models identify structural fragments that enhance or inhibit biodegradation. For esters, the presence of long alkyl chains and ester groups generally enhances biodegradability, while features like aromatic rings or halogenation can decrease it. acs.org

Multimedia environmental fate models , such as those available in the EPI Suite™ software package, predict how a chemical will partition between different environmental compartments (air, water, soil, sediment, and biota). These models use input parameters like:

Water solubility

Vapor pressure

Octanol-water partition coefficient (Kow)

Organic carbon-water (B12546825) partition coefficient (Koc)

Table 4: Key Parameters for Environmental Fate Modeling of Organic Chemicals

| Parameter | Symbol | Significance |

| Water Solubility | Sw | Determines concentration in aquatic systems and mobility in soil. |

| Vapor Pressure | VP | Influences partitioning into the atmosphere and transport in air. |

| Octanol-Water Partition Coefficient | Kow | Indicates potential for bioaccumulation in fatty tissues of organisms. |

| Organic Carbon-Water Partition Coefficient | Koc | Predicts sorption to soil and sediment organic matter. |

| Biodegradation Half-Life | t½ | Estimates the persistence of the chemical in a specific environment. |

Structural Elucidation and Advanced Characterization Methodologies for Bis 2 Hydroxyethyl Sebacate and Its Polymers

Spectroscopic Techniques for Chemical Structure Confirmation and Analysis

Spectroscopy is an indispensable tool for the structural elucidation of Bis(2-Hydroxyethyl)Sebacate. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints of their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the structure and chemical environment of atoms within a molecule. For Bis(2-Hydroxyethyl)Sebacate, both ¹H and ¹³C NMR are employed to confirm its synthesis and structural integrity.

In ¹H NMR, the protons of the sebacate (B1225510) backbone and the hydroxyethyl (B10761427) groups will exhibit distinct chemical shifts. The methylene (B1212753) protons adjacent to the ester oxygen (COO-CH₂) are expected to appear at a different frequency than those adjacent to the hydroxyl group (CH₂-OH). Similarly, the protons of the long alkyl chain of the sebacic acid moiety will have characteristic signals. By analogy with similar structures like bis(hydroxyethyl) terephthalate (B1205515) (BHET), specific chemical shift ranges can be predicted. researchgate.netnih.gov

¹³C NMR provides complementary information by detecting the carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester group, the carbons of the ethylene (B1197577) glycol units, and the distinct carbons of the sebacate alkyl chain. researchgate.netresearchgate.net The spectra for analogous bis-hydroxyethyl compounds confirm the expected chemical shifts for carbons adjacent to ester and hydroxyl functionalities. researchgate.netresearchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for Bis(2-Hydroxyethyl)Sebacate

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~173-174 |

| Methylene (COO-C H₂) | ~4.2 | ~65-67 |

| Methylene (C H₂-OH) | ~3.7 | ~60-61 |

| Hydroxyl (CH₂-OH ) | Variable | - |

| Methylene (α to C=O) | ~2.3 | ~34 |

| Methylene (β to C=O) | ~1.6 | ~29 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. msu.edu For Bis(2-Hydroxyethyl)Sebacate, the IR spectrum is dominated by the characteristic absorption bands of its hydroxyl and ester groups. researchgate.net

The presence of the hydroxyl (-OH) groups is confirmed by a strong, broad absorption band typically found in the region of 3200-3600 cm⁻¹. researchgate.netpressbooks.pubmdpi.com The broadness of this peak is due to intermolecular hydrogen bonding. The ester functional group (C=O) gives rise to a sharp, intense absorption peak in the range of 1730-1750 cm⁻¹. pressbooks.publibretexts.orgmasterorganicchemistry.com Additionally, the C-O stretching vibrations of the ester and alcohol groups will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org The C-H stretching of the alkane backbone is observed around 2850-2960 cm⁻¹. pressbooks.pub

Table 2: Characteristic IR Absorption Bands for Bis(2-Hydroxyethyl)Sebacate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Ester (C=O) | C=O Stretch | 1730 - 1750 | Strong, Sharp |

| Ester/Alcohol (C-O) | C-O Stretch | 1000 - 1300 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information on the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. chemguide.co.ukwikipedia.org

For Bis(2-Hydroxyethyl)Sebacate (C₁₄H₂₆O₆), the molecular weight is 290.35 g/mol . In an MS experiment, the molecular ion peak [M]⁺ would be observed at m/z 290. The fragmentation of this energetically unstable ion occurs via predictable pathways, primarily involving the cleavage of the ester bonds. wikipedia.orglibretexts.org Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) or the entire ester side chain. libretexts.orgyoutube.com

Table 3: Predicted Mass Spectrometry Fragments for Bis(2-Hydroxyethyl)Sebacate

| m/z Value | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 290 | [C₁₄H₂₆O₆]⁺ | (Molecular Ion) |

| 229 | [M - CH₂CH₂OH - H₂O]⁺ | Hydroxyethyl group and water |

| 201 | [M - COOCH₂CH₂OH]⁺ | Carboxy(hydroxyethyl) group |

| 183 | [Sebacic acid - H₂O]⁺ | Both hydroxyethyl ester groups |

| 61 | [HOCH₂CH₂O]⁺ | Sebacate diester core |

Chromatographic Separations and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of the Bis(2-Hydroxyethyl)Sebacate monomer and for characterizing the molecular weight distribution of its polymers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for separating and quantifying the components in a sample, making them ideal for assessing the purity of synthesized Bis(2-Hydroxyethyl)Sebacate.

HPLC is particularly well-suited for analyzing compounds like sebacate esters. sielc.com A reverse-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, could effectively separate the desired product from starting materials (sebacic acid and ethylene glycol) and any side products. sielc.commdpi.com Detection can be achieved using a refractive index (RI) detector or, after derivatization, a UV detector. sielc.com The development of a validated HPLC-MS method could also allow for the sensitive quantitation of the compound in various matrices. researchgate.net

GC can also be used, particularly if the compound is derivatized to increase its volatility. The technique can provide high-resolution separation and is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. nih.gov

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

When Bis(2-Hydroxyethyl)Sebacate is used as a monomer to synthesize polyesters, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for characterizing the resulting polymers. lcms.czintertek.com GPC separates polymer chains based on their hydrodynamic volume in solution. intertek.com Larger molecules elute from the chromatography column faster than smaller molecules.

This analysis provides critical information about the molecular weight distribution of the polymer. lcms.cz Key parameters obtained from a GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). polyanalytik.com The PDI is a measure of the breadth of the molecular weight distribution in the polymer sample. polyanalytik.com The analysis is typically performed using a series of columns with different pore sizes and a refractive index (RI) detector, calibrated against polymer standards of known molecular weights, such as polystyrene or polymethylmethacrylate (PMMA). lcms.czamazonaws.com

Table 4: Example GPC Data for a Poly(bis(2-hydroxyethyl)sebacate) Sample

| Parameter | Description | Example Value |

|---|---|---|

| Mn ( g/mol ) | Number-Average Molecular Weight | 15,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 32,000 |

| Mz ( g/mol ) | Z-Average Molecular Weight | 48,000 |

| PDI | Polydispersity Index (Mw/Mn) | 2.13 |

Thermal Analysis for Polymer Characterization

Thermal analysis techniques are fundamental in determining the thermal properties of polymeric materials, which dictate their processing conditions and service temperature limits. mdpi.com

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal transitions of polymers. ebatco.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify key transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). shimadzu.com

For semi-crystalline polymers like poly(ethylene sebacate), the DSC thermogram reveals an endothermic peak corresponding to the melting of the crystalline phase. shimadzu.com The temperature at the peak of this endotherm is taken as the melting temperature (Tm). shimadzu.com During a controlled cooling scan, an exothermic peak is observed, which corresponds to the crystallization of the polymer from the melt. shimadzu.comnih.gov

Furthermore, the degree of crystallinity (Xc) can be quantified from the DSC data. nih.gov This is calculated by comparing the measured enthalpy of melting (ΔHm), obtained by integrating the area under the melting peak, with the theoretical enthalpy of melting for a 100% crystalline sample of the same polymer (ΔH⁰m). ebatco.comnih.gov The degree of crystallinity is a critical parameter as it significantly influences the mechanical properties of the polymer, such as stiffness, toughness, and brittleness. ebatco.com

Table 1: Illustrative DSC Data for Polyethylene-Based Polymers

| Parameter | Description | Typical Value Range |

|---|---|---|

| Melting Temperature (Tm) | Temperature at which the crystalline phase melts. | 100 - 140 °C |

| Crystallization Temp (Tc) | Temperature at which the polymer crystallizes upon cooling. | 90 - 120 °C |

| Enthalpy of Melting (ΔHm) | Heat absorbed by the sample during melting. | 150 - 200 J/g |

| Degree of Crystallinity (Xc) | Percentage of the polymer that is crystalline. | 40 - 60% |

Note: The values are representative and can vary based on molecular weight, processing history, and specific copolymer composition. shimadzu.comresearchgate.net

For polyesters like poly(ethylene sebacate), thermal degradation typically occurs in distinct steps. The degradation of similar polymers, such as poly(ethylene-co-vinyl acetate), often shows a two-step process: the first step involves the elimination of side groups (deacetylation in the case of EVA), followed by the degradation of the main polymer backbone at higher temperatures. core.ac.ukresearchgate.net The onset temperature of decomposition, often defined as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs, is a key indicator of thermal stability. researchgate.net The derivative of the TGA curve (DTG) is used to identify the temperature of the maximum rate of decomposition. setaramsolutions.com

Table 2: Representative TGA Data for Thermal Degradation

| Parameter | Description | Temperature Range (°C) |

|---|---|---|

| Onset Decomposition (Tonset) | Temperature at which significant weight loss begins. | 300 - 370 °C |

| Max Degradation Rate (Tmax) | Temperature at which the rate of weight loss is highest. | 400 - 470 °C |

| Residue at 600 °C | The percentage of material remaining at a high temperature. | < 5% (in inert atmosphere) |

Note: These values are illustrative for ethylene-based copolymers and can be influenced by factors such as heating rate and atmospheric conditions (inert or oxidative). setaramsolutions.comresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. icdd.com In polymer science, XRD is used to distinguish between amorphous, semi-crystalline, and crystalline materials and to determine the parameters of the crystal unit cell. icdd.com

An amorphous polymer produces a broad, diffuse halo in its XRD pattern, indicative of a lack of long-range order. icdd.com In contrast, a semi-crystalline polymer like poly(ethylene sebacate) will exhibit sharp diffraction peaks superimposed on an amorphous halo. researchgate.net The positions of these peaks (in terms of the diffraction angle, 2θ) are determined by the spacing between crystal lattice planes, according to Bragg's Law. icdd.com The sharpness and intensity of the peaks relate to the size and perfection of the crystallites.

Studies on similar aliphatic polyesters, such as poly(hexamethylene sebacate) and poly(decamethylene sebacate), have revealed that they can exhibit polymorphism, meaning they can crystallize into different unit cell structures (e.g., monoclinic or orthorhombic) depending on processing conditions. upc.eduresearchgate.net Analysis of the XRD pattern allows for the determination of the unit cell parameters (a, b, c, α, β, γ) and the identification of the specific crystalline form present. researchgate.netrigaku.com

Table 3: Example of XRD Peak Positions for Semi-Crystalline Polymers

| Miller Indices (hkl) | Characteristic 2θ Angle (°) | Description |

|---|---|---|

| (110) | ~21.5° | Corresponds to a primary diffraction plane in the crystal lattice. |

Note: The 2θ values are representative for polyethylene-like structures and can vary for poly(ethylene sebacate). The Miller indices represent the crystallographic planes responsible for diffraction. researchgate.net

Microscopic Techniques for Morphological and Surface Characterization (e.g., SEM for degradation studies)

Microscopic techniques are vital for visualizing the surface topography and morphology of polymers. pressbooks.pub Scanning Electron Microscopy (SEM) is particularly valuable for characterizing changes in polymer surfaces, especially during degradation studies. pressbooks.pubdergipark.org.tr

SEM utilizes a focused beam of electrons to scan the surface of a sample, generating high-resolution images that reveal detailed information about surface features. pressbooks.pub In the context of biodegradable polymers derived from Bis(2-Hydroxyethyl)Sebacate, SEM is used to monitor the physical changes that occur as the material breaks down.

Table 4: Summary of Morphological Changes Observed by SEM during Polymer Degradation

| Degradation Stage | Observed Surface Features | Interpretation |

|---|---|---|

| Initial (Pre-degradation) | Smooth, uniform surface. | Intact polymer matrix. |

| Intermediate | Increased surface roughness, formation of small pits or pores. | Onset of surface erosion or microbial colonization. |

| Advanced | Presence of significant cracks, cavities, and surface fragmentation. | Advanced degradation and loss of structural integrity. |

Note: The specific features observed depend on the polymer type, the degradation environment (e.g., enzymatic, hydrolytic), and the degradation mechanism. dergipark.org.trresearchgate.netresearchgate.net

Theoretical and Computational Chemistry Insights into Bis 2 Hydroxyethyl Sebacate Systems

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular conformation and electronic properties of ester compounds. While specific DFT studies on Bis(2-Hydroxyethyl)Sebacate are not extensively reported, research on related long-chain dicarboxylic acid esters and their building blocks provides a strong basis for understanding its behavior.

DFT calculations can determine the most stable geometric conformations of the Bis(2-Hydroxyethyl)Sebacate molecule by optimizing its structure to the lowest energy state. These calculations consider the intricate balance of intramolecular forces, such as steric hindrance and hydrogen bonding, which dictate the molecule's three-dimensional shape. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), can also be computed. The energy difference between HOMO and LUMO is a key indicator of the molecule's reactivity. mdpi.com

Furthermore, quantum chemical calculations can predict various physicochemical properties. For instance, methods like COSMOtherm, which are based on quantum chemistry, have been used to estimate the saturation vapor pressure of compounds like di-2-ethylhexyl sebacate (B1225510), showing good agreement with experimental data. researchgate.net Such computational approaches are also employed to calculate properties like pKa, electronegativity, and charge density, which are crucial for understanding the reactivity and interaction of ester molecules. nih.govresearchgate.net

Table 1: Predicted Physicochemical Properties of Ester Compounds using Quantum Chemical Calculations

| Property | Description | Relevance to Bis(2-Hydroxyethyl)Sebacate |

| Optimized Geometry | The most stable 3D arrangement of atoms in the molecule. | Determines the molecule's shape and how it packs in a solid or interacts with other molecules. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's chemical reactivity and its tendency to participate in chemical reactions. mdpi.com |

| Electron Density Distribution | The probability of finding an electron in a particular region of the molecule. | Reveals the polar and non-polar regions of the molecule, influencing its solubility and intermolecular interactions. |

| pKa | A measure of the acidity of a compound. | Important for predicting the behavior of the terminal hydroxyl groups in different pH environments. nih.govresearchgate.net |

This table is generated based on the application of quantum chemical methods to related ester compounds.

Molecular Dynamics Simulations for Polymer Chain Behavior and Interactions

These simulations model the movement of each atom in the system over time, governed by a set of force fields that describe the interactions between atoms. serambimekkah.id By analyzing the trajectories of the atoms, researchers can understand how polymer chains fold, entangle, and interact with each other and with surrounding molecules, such as water or drug molecules. acs.orgbohrium.comnrel.gov

For instance, MD simulations have been used to study the decrystallization of polyesters, providing a molecular-level understanding of the interactions that stabilize the crystalline structure. acs.orgnrel.gov This is crucial for understanding the biodegradation and processing of these materials. Simulations can also reveal how the presence of different functional groups or co-monomers affects the polymer's flexibility, hydrophobicity, and interactions with other substances. nih.gov In the context of drug delivery, MD simulations can predict how a drug molecule interacts with the polymer matrix, which is essential for designing controlled-release systems. bohrium.com

Table 2: Insights from Molecular Dynamics Simulations of Polyesters

| Studied Phenomenon | Key Findings | Relevance to Poly(Bis(2-Hydroxyethyl)Sebacate) |

| Polymer Chain Conformation | Provides information on the shape and flexibility of individual polymer chains. | Influences the macroscopic properties of the material, such as its mechanical strength and elasticity. rsc.org |

| Intermolecular Interactions | Details the nature and strength of forces (e.g., van der Waals, hydrogen bonds) between polymer chains. serambimekkah.id | Determines the material's cohesion, melting point, and solubility. serambimekkah.id |

| Diffusion of Small Molecules | Simulates the movement of molecules like water or drugs through the polymer matrix. nih.govmdpi.com | Crucial for understanding biodegradation rates and designing drug delivery systems. nih.govmdpi.com |